molecular formula C8H11NO2S B1647982 2-Methyl-4-(methylsulfonyl)aniline CAS No. 252562-00-8

2-Methyl-4-(methylsulfonyl)aniline

Cat. No.: B1647982
CAS No.: 252562-00-8
M. Wt: 185.25 g/mol
InChI Key: DWQJEYKNLZWXLJ-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Medicinal Chemistry Research

The 2-Methyl-4-(methylsulfonyl)aniline scaffold, characterized by an aniline (B41778) ring substituted with both a methyl and a methylsulfonyl group, holds inherent significance due to the established roles of its constituent moieties in medicinal chemistry. The aniline core is a fundamental building block in the synthesis of a vast array of pharmaceuticals and functional materials. The methylsulfonyl group, a potent electron-withdrawing group, is a common feature in a variety of therapeutic agents, often introduced to modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to engage in hydrogen bonding.

While direct and extensive research on this compound is not widely published, the broader class of methylsulfonylaniline derivatives has garnered considerable attention. For instance, derivatives of the structurally related 4-(methylsulfonyl)aniline (B1202210) have been investigated for their anti-inflammatory properties, with some showing promise as selective inhibitors of cyclooxygenase-2 (COX-2), an important target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to maintain or even enhance their anti-inflammatory activity. nih.gov

Furthermore, the aniline scaffold is a key component in the design of kinase inhibitors, which are at the forefront of modern cancer therapy. The specific substitutions on the aniline ring can dictate the inhibitor's selectivity and potency. mdpi.com The presence of the methyl and methylsulfonyl groups on the aniline ring of this compound could, therefore, offer a unique template for the design of novel kinase inhibitors.

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound itself is sparse, with a notable lack of dedicated studies on its synthesis, characterization, and biological activity. The primary challenge in assessing the current research landscape is this very scarcity of focused literature. Much of the available information is derived from studies on analogous compounds, which provides a foundation for inferring potential applications and research directions.

Research on closely related structures, such as 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives, has demonstrated significant potential in developing multi-target agents with both antimicrobial and anti-inflammatory activities. nih.govnih.gov These studies highlight the utility of the methylsulfonylphenyl moiety in generating compounds with valuable biological profiles.

A key challenge in the study of substituted anilines, including this compound, lies in their synthesis. The introduction of multiple substituents onto the aniline ring requires careful strategic planning to control regioselectivity and achieve the desired substitution pattern. The synthesis of related sulfonamide derivatives often involves the reaction of a substituted aniline with a sulfonyl chloride. researchgate.net For this compound, a potential synthetic route could involve the sulfonation of 2-methylaniline or the methylation and reduction of a corresponding nitrobenzene (B124822) derivative. However, optimizing reaction conditions to achieve high yields and purity can be a significant hurdle.

Another challenge is the comprehensive characterization of the compound and its derivatives. While basic physicochemical properties can be predicted or determined through standard analytical techniques, a thorough understanding of its conformational preferences, electronic properties, and metabolic fate requires more in-depth experimental and computational studies.

Research Gaps and Future Perspectives in the Study of this compound

The limited body of research dedicated to this compound presents a clear research gap and, consequently, a wealth of opportunities for future investigation.

Future research in this area could focus on several key aspects:

Development of Efficient Synthetic Routes: A primary focus should be the development and optimization of a robust and scalable synthesis for this compound. This would provide a reliable source of the compound for further studies.

Comprehensive Physicochemical and Structural Characterization: Detailed spectroscopic and crystallographic studies would provide a fundamental understanding of the molecule's properties. This includes its solid-state structure, which can reveal important intermolecular interactions.

Exploration of Biological Activity: Given the demonstrated activity of related compounds, a systematic evaluation of this compound's biological profile is warranted. This could include screening for anti-inflammatory, antimicrobial, and anticancer activities. The compound could serve as a valuable starting point for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would allow for the elucidation of structure-activity relationships. This would involve modifying the methyl and methylsulfonyl groups, as well as introducing further substituents on the aniline ring, to understand how these changes impact biological activity.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and to guide the design of more potent and selective derivatives.

The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with valuable applications in medicinal chemistry and materials science. Filling the existing research gaps will be crucial in realizing the full potential of this intriguing molecule.

Properties

IUPAC Name

2-methyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQJEYKNLZWXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Methylsulfonyl Aniline

Established Synthetic Pathways for the 4-(Methylsulfonyl)aniline (B1202210) Scaffold

The synthesis of the 4-(methylsulfonyl)aniline structure, the foundational framework for 2-Methyl-4-(methylsulfonyl)aniline, can be achieved through several reliable pathways. These methods often involve the strategic manipulation of functional groups on a benzene (B151609) ring.

Reduction of Nitrobenzene (B124822) Precursors

A primary and widely used method for synthesizing anilines is the reduction of the corresponding nitrobenzene derivative. For the synthesis of 4-(methylsulfonyl)aniline, the starting material is 1-methanesulfonyl-4-nitro-benzene. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step, achievable through various reagents and conditions.

Catalytic hydrogenation is a clean and efficient method. A common procedure involves hydrogenating a methanol (B129727) solution of the nitro precursor over a palladium-on-carbon (Pd-C) catalyst at atmospheric pressure. The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off, and the product is isolated, often by recrystallization, yielding 4-(methylsulfonyl)aniline.

Alternative reduction methods, known as Bechamp reductions, utilize metals in acidic media, which are particularly useful on an industrial scale. researchgate.net These include reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). researchgate.netyoutube.com The general reaction scheme involves a six-electron transfer to convert the nitro group to an amine. The process is complex and is understood to proceed through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. rug.nl

Table 1: Comparison of Methods for Nitro Group Reduction

Method Reagents Conditions Advantages Key Intermediates
Catalytic Hydrogenation H₂, 10% Pd-C, Methanol Atmospheric pressure, room temperature High yield, clean reaction Nitrosobenzene, Phenylhydroxylamine
Bechamp Reduction Fe, HCl Heating Cost-effective, suitable for industrial scale Nitrosobenzene, Phenylhydroxylamine
Tin/Acid Reduction Sn, HCl Reflux High-yielding laboratory method Nitrosobenzene, Phenylhydroxylamine
Zinc/Acid Reduction Zn, Acetic Acid 0°C to room temperature Mild conditions Not specified

To produce the target compound, this compound, the corresponding precursor, 1-methyl-5-(methylsulfonyl)-2-nitrobenzene, would undergo a similar reduction process.

Sulfonation and N-Methylation Strategies for Analogous Compounds

Sulfonation is a key reaction for introducing the sulfonyl group onto an aromatic ring. In the context of anilines, direct sulfonation with sulfuric acid (H₂SO₄) is a well-established process. byjus.com Aniline (B41778) reacts with sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating to high temperatures (453-473 K), this intermediate rearranges and dehydrates to form 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.comyoutube.com This process illustrates a fundamental method for installing a sulfonic acid group para to an amino group, which can then be further modified to the methylsulfonyl group. youtube.com More advanced methods include copper-catalyzed C-H sulfonylation reactions using sodium sulfinates, which can offer alternative pathways to functionalized anilines. mdpi.com

While not a direct step in synthesizing the primary amine scaffold of this compound, N-methylation is a crucial transformation for creating analogous compounds. Modern synthetic methods have moved away from toxic methyl halides. nih.gov Catalytic N-methylation using methanol as a C1 source is a greener alternative. nih.govresearchgate.net For instance, aniline derivatives can be effectively N-methylated with methanol at elevated temperatures (e.g., 120 °C) in the presence of an Iridium(III) or Ruthenium(II) complex catalyst and a base, achieving high product yields. nih.gov

Multi-step Synthetic Approaches from Acetanilide (B955)

Multi-step syntheses starting from readily available anilines offer a high degree of control over the substitution pattern. A common strategy for preparing para-substituted anilines involves using the acetyl group as a protecting group for the amine. wisc.edu For the synthesis of this compound, the process would begin with 2-methylaniline (o-toluidine).

Acetylation: The amino group of o-toluidine (B26562) is first protected by reacting it with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. wisc.eduijtsrd.com This step moderates the activating effect of the amino group and prevents unwanted side reactions in subsequent steps.

Chlorosulfonation: The resulting acetanilide derivative is then treated with chlorosulfonic acid (ClSO₃H). The acetamido group directs the electrophilic substitution to the para position, yielding 4-acetamido-3-methylbenzene-1-sulfonyl chloride. wisc.edu

Formation of the Thioether: The sulfonyl chloride can be reduced and then methylated. A more direct route often involves the oxidation of a thioether precursor. A related synthesis for 4'-(Methylsulfonyl)acetanilide starts with 4'-(methylthio)acetanilide. This thioether can be synthesized from the corresponding halo-aromatic compound.

Oxidation: The methylthio group (-SCH₃) is then oxidized to the methylsulfonyl group (-SO₂CH₃). Common and effective oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate. This step is crucial for establishing the sulfone moiety.

Deacetylation (Deprotection): Finally, the acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to reveal the free amino group, yielding the final product, this compound. researchgate.net

Derivatization Reactions of this compound and Related Analogues

The chemical reactivity of this compound is governed by the interplay of its three distinct functional groups attached to the aromatic ring.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the position of attack dictated by the directing effects of the existing substituents. byjus.com

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 3, 5, and the already substituted position 1). byjus.comwikipedia.org

Methyl Group (-CH₃): An activating group that also directs ortho and para (positions 1, 3, and 5).

Methylsulfonyl Group (-SO₂CH₃): A deactivating group that directs incoming electrophiles to the meta position (positions 2 and 6 relative to itself, which are positions 3 and 5 on the ring).

The combined influence of these groups makes the ring highly activated towards electrophiles. The strong ortho, para-directing effect of the amino group is the dominant factor. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amine, which are positions 3 and 5. Due to potential steric hindrance from the adjacent methyl group at position 2, substitution at position 5 is generally favored. Common electrophilic substitution reactions include halogenation (e.g., with Br₂/H₂O) and nitration (HNO₃/H₂SO₄). byjus.com

Oxidation and Reduction Transformations of Sulfur Moieties

The sulfur atom in the methylsulfonyl group of this compound exists in its highest oxidation state (+6) and is therefore very stable and resistant to further oxidation. ambeed.com

Conversely, the synthesis of this compound often relies on the oxidation of a sulfur precursor at a lower oxidation state. The oxidation of the corresponding sulfide (B99878), 2-Methyl-4-(methylthio)aniline, is a key synthetic transformation. This process typically proceeds in a controlled, stepwise manner.

Table 2: Reagents for the Oxidation of Sulfides to Sulfones

Reagent Conditions Comments
Hydrogen Peroxide (H₂O₂) Acetic acid, heat Common, effective, can sometimes be stopped at the sulfoxide (B87167) stage.
Potassium Permanganate (KMnO₄) Acetone/water, neutral or basic Powerful oxidant, can be difficult to control and may oxidize other groups.
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, room temp. Stoichiometric, good control, often used for selective oxidation to sulfoxides.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/water Versatile and effective oxidant for converting sulfides to sulfones.

The conversion typically involves the intermediate formation of a sulfoxide (2-Methyl-4-(methylsulfinyl)aniline). Careful selection of the oxidizing agent and reaction conditions can allow for the isolation of this sulfoxide, or the reaction can be driven to completion to form the desired sulfone. rsc.org Reduction of the sulfonyl group back to a sulfide is possible but requires strong reducing agents and is a less common transformation.

Nucleophilic Substitution Reactions Involving Sulfonyl Groups

The sulfonyl group in derivatives of this compound is a key functional group for nucleophilic substitution reactions. Generally, substitution reactions at a tetrahedral sulfonyl sulfur are discussed in terms of a concerted S_N2-type mechanism that proceeds through a single transition state. nih.gov This process typically occurs with an inversion of the configuration at the sulfur atom. nih.gov

Kinetic studies on the nucleophilic substitution at the sulfonyl center have provided significant mechanistic insights. nih.gov For instance, the chloride-chloride exchange reaction in various arenesulfonyl chlorides has been investigated to understand the influence of substituents on the aromatic ring. nih.gov The reaction rates for sulfonyl chlorides with para- and meta-substituents generally follow the Hammett equation, indicating a strong dependence on the electronic effects of the substituents. nih.gov

Interestingly, the presence of ortho-alkyl groups, such as the methyl group in this compound, can lead to a counterintuitive acceleration of the nucleophilic substitution rate. nih.gov While both inductive and steric effects of ortho-alkyl groups would be expected to decrease the reaction rate, an enhanced reactivity is observed. nih.gov This acceleration is attributed to the unique, rigid, and sterically congested structure imposed by the ortho-substituent. nih.gov Density functional theory (DFT) calculations and X-ray data show that this steric compression in the ground state leads to a more accessible transition state for nucleophilic attack. nih.gov In contrast, nucleophilic substitution at a tricoordinate sulfinyl sulfur is markedly retarded by two ortho-methyl groups. nih.gov

A patent for derivatives of sulfonyl aniline describes a process where 2-allyloxy-N-methylsulfonyl aniline is reacted with epichlorohydrin (B41342) in the presence of sodium hydride. google.com This reaction, which involves the N-alkylation of the sulfonamide, is a form of nucleophilic substitution where the sulfonamide nitrogen acts as the nucleophile. google.com

Condensation Reactions for Scaffold Derivatization

Condensation reactions are fundamental in utilizing this compound for the synthesis of more complex molecular architectures, particularly heterocyclic scaffolds like quinolines. The primary amino group of the aniline is a potent nucleophile that readily reacts with carbonyl compounds. mdpi.com

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the reaction of an aniline, an aldehyde, and pyruvic acid. sci-hub.se Research has shown that aniline derivatives with electron-donating groups are effective in the synthesis of 2-methylquinoline-4-carboxylic acids. sci-hub.se The reaction is regioselective, with cyclization occurring at the position with less steric hindrance. sci-hub.se However, anilines possessing electron-withdrawing groups, such as p-chloroaniline, may not be suitable for this specific transformation. sci-hub.se

Another relevant transformation is the dimerization and condensation of 2-alkynylanilines to produce 2-(2-aminophenyl)quinolines. The reaction's outcome and regioselectivity are highly dependent on the reaction conditions, including the choice of Brønsted acid promoter and the solvent. nih.gov For example, using p-toluenesulfonic acid (p-TsOH·H₂O) in ethanol (B145695) can favor one regioisomer, while switching the solvent to 1,2-dichloroethane (B1671644) (DCE) can reverse the regioselectivity. nih.gov

The condensation of anilines with aldehydes can also lead to the formation of imines (Schiff bases) as initial products, which can then undergo further reactions. researchgate.net For instance, the condensation of 2-aminomethylaniline with aldehydes and ketones is a method for the one-pot synthesis of 1,2,3,4-tetrahydroquinazolines. researchgate.net The stability of intermediate hemiaminals formed during these condensation reactions can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the hemiaminal over the final Schiff base. mdpi.com

Amination and Alkylation Reactions

The amino group of this compound is a primary site for amination and alkylation reactions, allowing for the introduction of various substituents. A patent describes the alkylation of an N-methylsulfonyl aniline derivative with epichlorohydrin, showcasing the reactivity of the nitrogen atom within the sulfonamide group. google.com

Various catalytic systems have been developed for the N-alkylation of anilines. For example, commercially available nickel complexes like [(PPh₃)₂NiCl₂] can efficiently catalyze the mono-N-alkylation of aromatic amines using alcohols as the alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands are effective for the N-methylation of aromatic primary amines using methanol. organic-chemistry.org These methods allow for selective mono- or di-methylation depending on the reaction conditions. organic-chemistry.org

Palladium/NHC catalytic systems can achieve the amination of diaryl sulfoxides with anilines and alkylamines, demonstrating a tolerance for a wide range of functional groups. organic-chemistry.org Copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate provides another route for selective alkylation at room temperature. organic-chemistry.org

The Chan-Lam coupling reaction offers a method for the N-alkylation of anilines using benzylic and allylic boronic esters, providing a pathway to valuable secondary alkyl amine products. organic-chemistry.org

Regioselectivity and Stereochemical Considerations in Synthetic Routes

Influence of Steric and Electronic Effects on Reaction Outcomes

The outcome of synthetic reactions involving this compound is significantly governed by the interplay of steric and electronic effects. nih.gov The methyl group at the 2-position and the methylsulfonyl group at the 4-position exert distinct influences on the reactivity and regioselectivity of the aniline ring.

The rates of reaction between substituted benzenesulphonyl chlorides and anilines are retarded by ortho-methyl substituents in the aniline. rsc.org This is attributed to a steric effect that hinders the approach of the nucleophile. rsc.org In nucleophilic aromatic substitution (S_NAr) reactions, increased steric hindrance can significantly lower reaction rates. rsc.orgcapes.gov.br For example, the reaction rate for N-methylaniline is dramatically reduced compared to aniline, a change attributed to increased steric hindrance in both the formation of the intermediate and in the subsequent proton transfer step. rsc.orgcapes.gov.br

Conversely, in some S_N2 reactions, the presence of bulky substituents can lead to a release of steric repulsion in the transition state, which, contrary to common belief, does not increase the activation barrier. nih.gov Instead, the weakening of electrostatic attraction and orbital interactions is primarily responsible for the activation barrier in such cases. nih.gov In the specific case of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, ortho-alkyl groups can actually accelerate the reaction due to a ground-state destabilization caused by steric compression. nih.gov

The electronic nature of substituents also plays a crucial role. In the synthesis of quinolines via the Doebner reaction, aniline derivatives with electron-donating groups are required for the successful formation of 2-methyl-4-carboxyquinolines, while those with strong electron-withdrawing groups may fail to yield the desired product. sci-hub.se

Control over Isomer Formation in Quinoline (B57606) Synthesis

The synthesis of quinolines from aniline derivatives often yields a mixture of regioisomers. Controlling the formation of a specific isomer is a key challenge and is highly dependent on the reaction methodology and the substitution pattern of the aniline precursor.

In the Doebner reaction for the synthesis of 2-methylquinoline-4-carboxylic acids, it has been observed that ring closure is regioselective and occurs at the position with less steric hindrance. sci-hub.se This implies that for an aniline with a substituent at the 2-position, like this compound, the cyclization would preferentially occur at the 6-position of the aniline ring.

More precise control over isomer formation has been demonstrated in the synthesis of quinolines from 2-alkynylanilines. nih.gov The regioselectivity of the dimerization/cyclization can be effectively "switched" by modifying the reaction conditions.

Table 1: Regioselective Synthesis of Quinolines from 2-Alkynylanilines

EntryAcid PromoterSolventMajor ProductYield (%)Regioisomeric Ratio (7a/8a)
1p-TsOH·H₂OEtOH2-(2-aminophenyl)quinoline (7a)7080/20
2p-TsOH·H₂ODCE3-(2-aminophenyl)quinoline (8a)55-64Reversed selectivity
3MsOHEtOHMixture of 7a and 8a53-
4TfOHEtOH2-phenylindole and mixture of 7a/8a-8a predominating over 7a

Data adapted from a study on Brønsted acid-mediated reactions with 2-alkynylanilines. nih.gov

This table illustrates that by changing the solvent from ethanol (EtOH) to 1,2-dichloroethane (DCE) while using p-toluenesulfonic acid (p-TsOH), the major product can be shifted from the 2-substituted quinoline derivative (7a) to the 3-substituted regioisomer (8a). nih.gov The nature of the acid catalyst, such as methanesulfonic acid (MsOH) or trifluoromethanesulfonic acid (TfOH), also significantly impacts the product distribution and regioselectivity. nih.gov

Furthermore, the synthesis of 2-methyl-6-nitroquinoline (B57331) highlights another example of a specific isomer being targeted. nih.gov The use of catalysts, such as silica-functionalized magnetite nanoparticles, can improve reaction yields and potentially influence the reaction pathway by stabilizing intermediates. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Methylsulfonyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Methyl-4-(methylsulfonyl)aniline and its derivatives, ¹H and ¹³C NMR analyses offer definitive confirmation of the molecular structure by identifying the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related sulfonamide, specific chemical shifts (δ) and coupling patterns are observed that can be extrapolated to this compound. The aromatic protons typically appear in the downfield region, generally between 6.5 and 8.0 ppm, with their exact shifts and multiplicities determined by the substitution pattern on the benzene (B151609) ring. The amine (NH₂) protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the methyl group attached to the ring and the methyl group of the sulfonyl moiety would appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating in the range of 110-150 ppm. The carbons directly attached to the nitrogen and sulfonyl groups are shifted further downfield due to the electron-withdrawing nature of these substituents. The methyl carbons would appear at the high-field end of the spectrum. Analysis of related compounds, such as various benzenesulfonamide (B165840) derivatives, confirms these general spectral features. nih.gov For instance, studies on N-substituted sulfonamides show characteristic shifts that prove invaluable for confirming the structure of newly synthesized analogues. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive, based on analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (ortho to -NH₂)~6.6 - 6.8d
Aromatic CH (meta to -NH₂)~7.5 - 7.7dd
Aromatic CH (ortho to -SO₂CH₃)~7.6 - 7.8d
Amine (-NH₂)~4.0 - 5.5br s
Ring Methyl (-CH₃)~2.1 - 2.3s
Sulfonyl Methyl (-SO₂CH₃)~3.0 - 3.2s

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive, based on analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-NH₂~145 - 150
C-CH₃~120 - 125
C-H (ortho to -NH₂)~115 - 120
C-SO₂CH₃~135 - 140
C-H (meta to -NH₂)~128 - 132
C-H (ortho to -SO₂CH₃)~125 - 130
Ring Methyl (-CH₃)~15 - 20
Sulfonyl Methyl (-SO₂CH₃)~40 - 45

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for providing the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₁NO₂S). The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this class of compounds include cleavage of the C-S and S-N bonds, as well as loss of the methyl groups. In studies of related sulfonamide derivatives, the molecular ion peak is consistently observed, confirming the identity of the synthesized compounds. nih.gov For example, the mass spectrum of N-(2-chloro-4-methylphenyl)benzenesulfonamide shows a distinct molecular ion peak that validates its structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are highly characteristic and produce strong absorption bands, typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-H bends appear in the fingerprint region. The presence of these specific bands provides strong evidence for the compound's structure. Calculated infrared frequencies for sulfonamide derivatives have been shown to correlate well with experimental data, aiding in the explanation of intermolecular interactions within the crystals. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound This table is predictive, based on characteristic functional group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Sulfonyl (S=O)Asymmetric Stretch1300 - 1350
Sulfonyl (S=O)Symmetric Stretch1120 - 1160
Aromatic C-HStretch3000 - 3100
Alkyl C-HStretch2850 - 2960
C=C AromaticStretch1450 - 1600

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a structure for the parent compound is not publicly available, analysis of closely related sulfonamide derivatives provides deep insight into the expected molecular architecture. nih.govresearchgate.net

The crystal packing of sulfonamide derivatives is predominantly governed by strong intermolecular hydrogen bonds and, in many cases, π-π stacking interactions. nih.govias.ac.in The amine (-NH₂) and sulfonyl (-SO₂) groups are excellent hydrogen bond donors and acceptors, respectively. A common and robust supramolecular synthon in these structures is the hydrogen bond formed between the amine proton and one of the sulfonyl oxygen atoms (N-H···O=S). This interaction often leads to the formation of dimers, chains, or more complex three-dimensional networks that stabilize the crystal lattice. nih.govresearchgate.net The interplay of these non-covalent interactions is a key focus of crystal engineering, as it dictates the physical properties of the solid material. ias.ac.inrsc.org

Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. For aniline (B41778) derivatives, which can be prone to oxidation and may exist as oils or low-melting solids, specific strategies are often required. A common purification and crystallization method involves the formation of a salt, such as a hydrochloride salt. googleapis.comreddit.com The salt can be precipitated from an organic solvent, yielding a crystalline solid that is often more stable and easier to handle than the free base. After purification by recrystallization, the free aniline can be regenerated by treatment with a base. googleapis.comreddit.com

For the direct crystallization of the neutral compound, slow evaporation of a suitable solvent is a primary technique. youtube.com If this fails, other methods such as vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, or cooling crystallization can be employed. The choice of solvent is critical; ideal solvents dissolve the compound when hot but have low solubility at cooler temperatures. For particularly stubborn compounds, co-crystallization with another molecule to form a stable, well-ordered co-crystal can be a successful strategy. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential analytical technique for separating, identifying, and purifying components within a mixture. For this compound and its derivatives, various chromatographic methods are employed to ensure high purity and to isolate these compounds from reaction mixtures. The choice of method depends on the specific requirements of the analysis, such as the scale of purification, the required level of purity, and the physicochemical properties of the compounds involved. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), often used in conjunction with column chromatography for preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the quantitative analysis and purity determination of aniline derivatives due to its high resolution and sensitivity. epa.gov Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds.

Research Findings: In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For aniline compounds, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or phosphoric acid to improve peak shape and resolution by suppressing the ionization of the amine group. sielc.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores, or a mass spectrometry (MS) detector for enhanced specificity and sensitivity. waters.comlcms.cz For instance, the analysis of related compounds like 2- and 4-methylimidazole (B133652) has been successfully achieved using HPLC with mass detection, providing a rapid and sensitive method without the need for extensive sample cleanup like solid-phase extraction (SPE). waters.comlcms.cz Similarly, methods for other aniline derivatives have been developed using C18 columns with acetonitrile-water gradients. nih.gov While specific HPLC parameters for this compound are not extensively published, methods for analogous compounds provide a strong basis for method development. For example, 2-Chloro-4-(methylsulfonyl)aniline can be analyzed using a simple mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Interactive Data Table: Typical HPLC Conditions for Aniline Derivatives

ParameterConditionCompound ClassReference
Column Reverse Phase C18, 5 µmAnilines, Methylimidazoles sielc.comnih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAnilines, Methylimidazoles nih.govwaters.com
Elution Mode Gradient or IsocraticGeneral nih.govwaters.com
Flow Rate 0.7 - 1.5 mL/minAnilines nih.govnih.gov
Detection UV (190-280 nm) or MSGeneral epa.govnih.gov
Temperature Ambient or 30 °CAnilines nih.govnih.gov

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of aniline derivatives, provided they are sufficiently volatile and thermally stable. For nitrogen-containing compounds like anilines, a thermionic nitrogen-phosphorus selective detector (NPD) offers superior selectivity and sensitivity compared to other detectors. epa.gov This makes GC-NPD a highly effective method for determining a wide variety of anilines, even at trace levels in complex matrices. epa.gov

Research Findings: The analytical method typically involves extraction of the analyte from its matrix using a solvent like methylene (B1212753) chloride, followed by concentration. epa.gov To improve separation and detection, a cleanup step using adsorption chromatography, for instance with Florisil, may be employed. epa.gov The final concentrate is then analyzed by GC. The choice of the capillary column is critical and often involves phases of intermediate polarity to achieve optimal separation of various aniline isomers and derivatives.

Interactive Data Table: General GC Conditions for Aniline Analysis

ParameterConditionPurposeReference
Detector Nitrogen-Phosphorus Detector (NPD)High selectivity for nitrogen compounds epa.gov
Column Fused Silica Capillary Column (e.g., DB-5)Separation of analytes epa.gov
Carrier Gas Helium or NitrogenMobile phaseGeneral
Injection Mode Split/SplitlessIntroduction of sampleGeneral
Temperature Program Gradient (e.g., 100°C to 250°C)Elution of compounds with varying volatilityGeneral
Sample Preparation Liquid-liquid extraction (e.g., with Methylene Chloride)Isolation from sample matrix epa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for qualitative analysis. sigmaaldrich.com It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for preparative column chromatography. chemistryhall.com

Research Findings: For TLC analysis of this compound, a silica gel plate typically serves as the stationary phase. The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). chemistryhall.com As the eluent ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. chemistryhall.com The separation can be visualized under UV light (as aromatic compounds often absorb UV) or by staining with a chemical reagent. illinois.edu Various solvent systems, commonly mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or acetone, can be tested to achieve optimal separation. rsc.orgrsc.org

Interactive Data Table: TLC Systems for Aromatic Amine Analysis

Stationary PhaseMobile Phase System (Example Ratios)Visualization MethodPurposeReference
Silica GelPetroleum Ether / Ethyl Acetate (e.g., 2:1)UV Light (254 nm)Reaction monitoring, Purity check rsc.org
Silica GelEthyl Acetate / Methanol / Formic Acid (e.g., 9:1:0.1)UV Light (220 nm)Separation of multi-component mixtures nih.gov
Silica GelHexane / AcetoneStaining (e.g., Phosphomolybdic acid)Visualization of separated spots illinois.edu
AluminaToluene / AcetoneUV Light, Iodine VaporAlternative selectivity to silicaGeneral

Column Chromatography for Isolation

Column chromatography is the primary method for purifying and isolating compounds on a preparative scale. rsc.org This technique operates on the same principles as TLC but is scaled up to handle larger quantities of material. analyticaltoxicology.com

Research Findings: The process begins with selecting an appropriate solvent system, which is typically determined through preliminary TLC analysis. rsc.org The ideal eluent is one that provides a good separation of the target compound from impurities, with an Rf value for the desired compound often targeted between 0.2 and 0.4 to ensure efficient elution and separation. The stationary phase, most commonly silica gel, is packed into a glass column. The crude mixture is loaded onto the top of the column, and the chosen eluent is passed through the column. rsc.org Fractions are collected sequentially as the eluent exits the column. The composition of each fraction is then analyzed, usually by TLC, to identify which fractions contain the pure desired product. These pure fractions are then combined and the solvent is evaporated to yield the isolated compound. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 4 Methylsulfonyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G**, can be used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net For the analogous dapsone, such calculations have been performed to analyze its vibrational spectra. researchgate.net The presence of the electron-withdrawing sulfonyl group and the electron-donating amino and methyl groups on the aniline (B41778) ring of 2-Methyl-4-(methylsulfonyl)aniline will significantly influence its electronic distribution. The amino group is expected to increase the electron density of the aromatic ring, particularly at the ortho and para positions, while the methylsulfonyl group will withdraw electron density.

The interplay of these substituents governs the molecule's reactivity. For instance, studies on other aniline derivatives have utilized DFT to explore their electronic and structural properties. mdpi.com The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can predict the molecule's reactivity and the sites susceptible to electrophilic or nucleophilic attack. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

Table 1: Predicted Electronic Properties of Aniline Derivatives from DFT Studies (Note: Data presented here is for analogous compounds and is intended to be illustrative of the types of properties that can be calculated for this compound.)

PropertyAnalogous CompoundCalculated ValueReference
HOMO Energy4-Bromoanilinium perchlorate-7.273 eV mdpi.com
LUMO Energy4-Bromoanilinium perchlorate-3.169 eV mdpi.com
Energy Gap4-Bromoanilinium perchlorate4.104 eV mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. There are currently no specific MD simulation studies published for this compound. However, MD simulations are widely used to study the conformational landscape and intermolecular interactions of various organic molecules and biomolecular systems. nih.gov

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the rotational barriers around the C-S and C-N bonds to identify the most stable conformations in different solvent environments.

Study Intermolecular Interactions: Simulate the aggregation behavior of the molecule in solution and analyze the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

Investigate Interactions with Biomolecules: If a biological target is identified, MD simulations can be used to study the dynamics of the ligand-protein complex, providing insights into the stability of the binding and the role of specific interactions over time.

While direct data is absent, the principles of MD simulations suggest that the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors, and the amino group's hydrogens as hydrogen bond donors, playing a crucial role in its interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iq While no specific molecular docking studies have been reported for this compound, research on structurally related sulfonyl aniline derivatives provides a strong indication of its potential as a ligand for various biological targets.

Docking studies on derivatives of 4-(methylsulfonyl)aniline (B1202210) have shown their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. researchgate.net These studies predict the binding affinity, often expressed as a docking score or binding energy, and identify key interactions within the enzyme's active site. For example, derivatives of 4-(methylsulfonyl)aniline have been shown to form hydrogen bonds with key residues like Arg120 and Tyr355 in COX isozymes. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) studies on aryl sulfonamide derivatives have also been used to predict their inhibitory activity against targets like the anti-apoptotic protein Mcl-1. qub.ac.ukqub.ac.uk These models correlate the structural features of the molecules with their biological activity.

Table 2: Illustrative Binding Affinities of Sulfonamide Derivatives with Biological Targets (Note: This table presents data for analogous compounds to demonstrate the application of molecular docking.)

Compound ClassBiological TargetPredicted Binding Affinity (Example)Key Interacting Residues (Example)Reference
4-(Methylsulfonyl)aniline derivativesCOX-2PLP fitness score: 66.55 - 88.43Arg120, Tyr355, Ser530 researchgate.net
Aryl sulfonamide derivativesMcl-1-ASN260, HIS224 qub.ac.ukqub.ac.uk

Molecular docking can elucidate the mechanism by which a ligand inhibits an enzyme. For sulfonamide derivatives, the sulfonyl group often plays a critical role in binding, for instance by forming hydrogen bonds or coordinating with metal ions in the active site. The aniline moiety can engage in hydrophobic interactions and pi-stacking with aromatic residues of the protein. The specific substitution pattern on the aniline ring, such as the methyl group in this compound, can influence the binding orientation and affinity. Studies on aryl sulfonamide inhibitors of Mcl-1 have highlighted the importance of hydrogen bond interactions with specific residues for their inhibitory activity. qub.ac.ukqub.ac.uk

Kinetic and Mechanistic Studies using Computational Approaches

Computational methods can also be applied to study the kinetics and mechanisms of chemical reactions. While specific computational kinetic studies for this compound are not available, research on related anilines provides a framework for how such investigations could be conducted.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals has been performed using methods like M06-2X and CCSD(T) to map the potential energy surface and calculate reaction rate coefficients. doaj.orgmdpi.com This type of study can identify the most likely reaction pathways and predict the products of atmospheric degradation or metabolic transformation. For this compound, similar computational studies could predict its reactivity towards various radicals and oxidizing agents, providing insights into its environmental fate and metabolic stability. The presence of the sulfonyl group would be expected to influence the reaction kinetics compared to 4-methyl aniline.

Kinetic studies on the chemical oxidation of aniline and N-methylaniline have also been reported, demonstrating how reaction progress can be monitored and modeled. researchgate.net

Investigations into the Biological Activity and Pharmacological Mechanisms of 2 Methyl 4 Methylsulfonyl Aniline Derivatives

Anti-Inflammatory Activity and Cyclooxygenase (COX) Enzyme Inhibition

The primary mechanism behind the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. nih.govbrieflands.com Researchers have synthesized and evaluated numerous derivatives of 2-methyl-4-(methylsulfonyl)aniline, incorporating this key pharmacophore into various chemical structures to explore their potential as anti-inflammatory agents. nih.gov

Studies have shown that incorporating the 4-(methylsulfonyl)aniline (B1202210) pharmacophore into the structures of known NSAIDs like naproxen (B1676952), indomethacin (B1671933), diclofenac (B195802), and mefenamic acid can maintain or even enhance their anti-inflammatory activity. nih.gov In vivo evaluations using rat paw edema models, a standard method for assessing acute inflammation, confirmed that these synthesized derivatives produced a significant reduction in swelling. nih.gov For instance, certain derivatives of diclofenac and naproxen containing the 4-(methylsulfonyl)aniline moiety showed anti-inflammatory effects greater than the parent drug. nih.gov The central hypothesis driving this research is that the methylsulfonyl group plays a crucial role in binding to the COX enzyme, particularly the COX-2 isoform. nih.govnih.gov

The discovery of two distinct COX isoforms, COX-1 and COX-2, was a major breakthrough in inflammation research. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain kidney function. medcentral.com In contrast, COX-2 is typically induced at sites of inflammation. medcentral.com The therapeutic anti-inflammatory actions of NSAIDs are attributed to COX-2 inhibition, while the common side effects, such as gastric ulcers, are linked to the inhibition of COX-1. nih.govbrieflands.com This has driven the development of selective COX-2 inhibitors, often called "coxibs," which aim to provide anti-inflammatory relief with improved gastrointestinal safety. nih.gov

Derivatives of this compound have been a major focus in the quest for selective COX-2 inhibitors. The bulky methylsulfonyl (SO2Me) group is a key pharmacophore that preferentially binds to a specific secondary pocket present in the active site of the COX-2 enzyme, an area that is smaller in the COX-1 isoform. nih.govresearchgate.net This structural difference is the basis for selectivity. ijpda.org

Numerous studies have performed in vitro assays to determine the inhibitory concentration (IC50) of these derivatives against both COX-1 and COX-2. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index (SI), with higher numbers indicating greater selectivity for COX-2. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed and tested, revealing that all compounds were selective COX-2 inhibitors with selectivity indices ranging from 42.3 to 508.6. nih.gov The most potent and selective compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibited a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov Similarly, another study on 4-methylsulfonylphenyl derivatives reported compounds with selective indices as high as 131. nih.gov

Table 1: COX-2 Inhibition and Selectivity of this compound Derivatives

Compound Description COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50)
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine 0.07 508.6
Compound 4 4-methylsulfonylphenyl derivative Not Specified 124
Compound 6b 4-methylsulfonylphenyl derivative Not Specified 131
Compound 6e 4-methylsulfonylphenyl derivative Not Specified 119

| Compound 33 | N-arylindole derivative with methylsulfone group | Not Specified | 262 |

Source: nih.govnih.govresearchgate.net

The relationship between the chemical structure of this compound derivatives and their COX inhibitory activity is a key area of investigation. The presence of the methylsulfonyl (SO2Me) or a similar sulfonamide (SO2NH2) moiety on one of the phenyl rings is a defining characteristic of most selective COX-2 inhibitors. brieflands.comresearchgate.net

Molecular docking studies have visualized how these molecules fit into the active site of the COX-2 enzyme. The SO2Me group is consistently shown to insert itself into a secondary, hydrophobic pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues such as Arginine (Arg) 120, Serine (Ser) 353, and Tyrosine (Tyr) 355. nih.govresearchgate.net This interaction anchors the molecule in a favorable orientation for potent inhibition.

Beyond the essential methylsulfonyl group, other structural features significantly influence potency and selectivity:

Substituents on the Phenyl Rings: The type and position of substituents on the phenyl rings are critical. For the N-phenyl ring in the imidazo[1,2-a]pyridine (B132010) series, small, electron-donating groups like methyl at the para-position were found to enhance both potency and selectivity. nih.gov In another series of spiroisoxazoline derivatives, smaller groups on the C-3' phenyl ring resulted in more potent and selective COX-2 inhibitors. nih.gov Conversely, electron-withdrawing groups on one of the aryl rings are generally preferred for better activity. researchgate.net

Antimicrobial Research and Mechanisms of Action

In addition to their anti-inflammatory properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The search for new antimicrobial drugs is driven by the global challenge of antibiotic resistance. nih.gov Some research has focused on developing compounds that possess dual anti-inflammatory and antimicrobial activities, which could be particularly useful for treating infections where inflammation is a major component. nih.gov

Derivatives have been screened against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. In one study, a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives were synthesized and evaluated for antibacterial activity. nih.gov The results showed a wide range of efficacy.

Specifically, hydrazone derivatives such as 7c, 7e, 7f, 7h, and 7j demonstrated moderate activity against the Gram-negative bacterium Acinetobacter baumannii. nih.gov A different set of hydrazone derivatives (7a, 7g, and 7i) showed high antibacterial activity against multiple challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with growth inhibition ranging from 85.76% to 97.76%. nih.gov Compound 7g was identified as the most potent antibacterial candidate in this series. nih.gov

Other studies have highlighted the importance of specific chemical features for antibacterial action. For instance, in a series of pyrazole (B372694) derivatives, hydrophobic halogen substituents on the aniline (B41778) moiety were found to be crucial for activity, while sulfonamide groups tended to eliminate it. nih.gov

Table 2: Antibacterial Activity of 2-(4-methylsulfonylphenyl) Indole Derivatives

Compound Derivative Type Target Bacteria Growth Inhibition (%)
7c Hydrazone A. baumannii 43.29%
7e Hydrazone A. baumannii 43.64%
7f Hydrazone A. baumannii 66.69%
7g Hydrazone MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii 85.76% - 97.76%
7h Hydrazone A. baumannii 51.82%
7j Hydrazone A. baumannii 46.23%

| 9a | Oxime | A. baumannii | Moderate Activity |

Source: nih.gov

The investigation into the antifungal properties of this compound derivatives is less extensive compared to their antibacterial and anti-inflammatory activities. However, the broader class of molecules containing structural motifs often paired with the methylsulfonylphenyl group, such as 1,2,4-triazoles, are well-known for their antifungal action. pharmj.org.uapharmj.org.ua These triazole-based drugs often work by inhibiting the fungal enzyme lanosterol-14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com

While direct studies on this compound derivatives are limited, related structures offer insights. For example, Schiff base compounds, which can be derived from anilines, have been reported to possess antifungal properties. researchgate.net In one study, a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were tested against clinically important fungi. researchgate.net The results showed that specific compounds in the series exhibited activity against dermatophytes, a group of fungi that cause skin infections. researchgate.net The most active compound, 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g), showed a minimum inhibitory concentration (MIC) between 32-65 μg/mL. researchgate.net

Anticancer and Antiproliferative Investigations

The link between inflammation and cancer is well-established, and COX-2 is known to be overexpressed in various types of tumors, where it can promote cell invasion and the formation of new blood vessels (angiogenesis). nih.gov This has led to investigations into selective COX-2 inhibitors and related compounds as potential anticancer agents.

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various human cancer cell lines. In one study, a series of 4-(aryloyl)phenyl methyl sulfones, which contain the key methylsulfonylphenyl moiety, were tested for their antiproliferative effects against K562 (leukemia), NCI-H460 (lung cancer), and HT-29 (colon cancer) cell lines. researchgate.net The study found that while several compounds showed strong anti-inflammatory activity, they possessed only weak antiproliferative capacity in vitro. researchgate.net

Other research has explored different molecular frameworks. A study on 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures tested their antiproliferative activity against a panel of eight cancer cell lines. nih.gov Compound 7, a 2,6-dichloropurine (B15474) derivative, showed high activity against the OKP-GS renal carcinoma cell line with an IC50 value of 4.56 µM. nih.gov Similarly, Schiff bases containing the methylsulfonyl group have also been noted for their potential anticancer activity. researchgate.net The development of dual inhibitors, such as those targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), represents another promising strategy in cancer drug discovery, with some quinazoline (B50416) derivatives showing significant in vivo anticancer efficacy. nih.gov

Table 3: Antiproliferative Activity of Related Derivatives Against Cancer Cell Lines

Compound Class Specific Compound Cancer Cell Line Activity Metric Result
4-(Aryloyl)phenyl methyl sulfones Compounds 9, 20, 26, 30 K562, NCI-H460, HT-29 Proliferation Inhibition Weak
4-Methylbenzamide purine derivatives Compound 7 OKP-GS (Renal Carcinoma) IC50 4.56 µM
4-Methylbenzamide purine derivatives Compound 13 OKP-GS (Renal Carcinoma) IC50 Significant Inhibition

Source: researchgate.netnih.gov

Cell Line Specificity and Potency

The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. The cytotoxic effects of these compounds are often cell line-specific, with varying degrees of potency observed across different cancer types.

For instance, studies on anilino-quinazoline derivatives have demonstrated significant activity against several cancer cell lines. The substitution pattern on the aniline ring plays a crucial role in determining the potency and selectivity of these compounds. Similarly, phenylthiazole derivatives incorporating an aniline moiety have been assessed for their anticancer activity against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. researchgate.net In one study, a derivative with a para-nitro substitution (compound 4c) showed the highest cytotoxicity against SKNMC cells, while a meta-chloro substituted derivative (compound 4d) was most effective against Hep-G2 cells. researchgate.net

The following table summarizes the cytotoxic activities of selected aniline derivatives against various cancer cell lines, highlighting their potency in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/Derivative ClassCancer Cell LineActivity (IC50 in µM)Reference
4-Anilino-2-phenylquinoline derivative (Compound 11)NCI-H226 (Non-small cell lung cancer)0.94 nih.gov
4-Anilino-2-phenylquinoline derivative (Compound 11)MDA-MB-231/ATCC (Breast cancer)0.04 nih.gov
4-Anilino-2-phenylquinoline derivative (Compound 11)SF-295 (CNS cancer)<0.01 nih.gov
Phenylthiazole derivative (Compound 4c, para-nitro)SKNMC (Neuroblastoma)10.8 ± 0.08 researchgate.net
Phenylthiazole derivative (Compound 4d, meta-chloro)Hep-G2 (Human hepatocarcinoma)11.6 ± 0.12 researchgate.net
Quinoxaline-coumarin hybrid (Compound 1)MALME-M (Melanoma)55.75% growth inhibition mdpi.com
Quinoxaline-triazole derivative (Compound 3)Ty-82 (Leukemia)2.5 mdpi.com
Quinoxaline-triazole derivative (Compound 3)THP-1 (Leukemia)1.6 mdpi.com

It is noteworthy that the MCF-7 breast cancer cell line has shown resistance to some of the tested aniline derivatives. researchgate.net The broad-spectrum cytotoxic activity of certain derivatives underscores their potential as leads for the development of new anticancer agents.

Relationship between Lipophilicity and Cytotoxicity

The relationship between the lipophilicity of a compound and its biological activity is a critical aspect of drug design. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with its target.

In the context of this compound derivatives, particularly those with a sulfonamide group, lipophilicity has been shown to correlate with their anticancer activity. mdpi.com A study on various classes of sulfonamide derivatives with confirmed in vitro anticancer activity against human colon cancer (HCT-116) cells highlighted that while experimental methods are crucial for determining lipophilicity, computational models can also provide valuable insights. mdpi.com

Antidiabetic Research

Beyond their anticancer properties, derivatives containing the aniline and sulfonamide scaffolds have been explored for their potential in treating type 2 diabetes mellitus (T2DM). nih.govresearchgate.net The mechanisms of action in this context often involve the inhibition of key enzymes or modulation of metabolic pathways.

One area of investigation is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, the levels of these hormones are increased, leading to better glycemic control. nih.gov A study on an 8-purine derivative demonstrated potent DPP-4 inhibitory activity with an IC50 value of 4.92 µM. nih.gov In an obese diabetic rat model, this compound was shown to reduce fasting hyperglycemia and HbA1c levels, indicating its potential as a novel treatment for T2DM. nih.gov

Another approach involves the synthesis of benzene (B151609) sulfonamide derivatives that incorporate a thiazolidinedione moiety, a class of compounds known for their insulin-sensitizing effects. researchgate.net These derivatives have been evaluated for their antidiabetic activity using the oral glucose tolerance test in animal models. researchgate.net The results of such studies can provide valuable information on the potential of these compounds to manage blood glucose levels.

General Mechanisms of Molecular Target Interaction

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets within the body. These interactions are governed by the three-dimensional structure of the molecule and the nature of its functional groups.

In the context of anticancer activity, the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly impact cytotoxicity. For example, in a series of quinoxaline (B1680401) derivatives, it was found that electron-donating groups tended to increase activity, while electron-withdrawing groups decreased it. mdpi.com Conversely, another study on cationic anthraquinone (B42736) analogs revealed that electron-donating substituents on the aromatic ring enhanced anticancer activity through a resonance effect. usu.edu

For anilino-quinazoline derivatives, SAR studies have indicated that the quinazoline core is a key scaffold for epidermal growth factor receptor (EGFR) inhibition. nih.gov The nature and position of substituents on the aniline ring are critical for modulating potency and selectivity. For instance, the introduction of a methoxy (B1213986) group has been shown to be important for the antimetastatic activity of some anticancer compounds. nih.gov

The binding of this compound derivatives to their biological targets is stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking studies are often employed to visualize and understand these interactions at the molecular level. nih.gov

Hydrogen bonds are particularly important for the specificity and affinity of drug-receptor interactions. The amino group (-NH2) and the sulfonyl group (-SO2-) of the core structure are capable of acting as hydrogen bond donors and acceptors, respectively. For example, in a study of 2-[(4-Methylphenyl)sulfanyl]aniline, an intramolecular hydrogen bond was observed between a hydrogen atom of the amino group and the sulfur atom. nih.gov The remaining hydrogen on the amino group participated in intermolecular hydrogen bonds, leading to the formation of tetrameric units in the crystal structure. nih.gov

In the context of enzyme inhibition, such as with DPP-4, hydrogen bonds between the inhibitor and amino acid residues in the active site of the enzyme are crucial for potent inhibition. Molecular docking simulations of δ-carboline derivatives with α-Topoisomerase II, a target for anticancer drugs, have shown that stable binding is achieved through various interactions within the ATP-binding domain of the enzyme. nih.gov

Methodological Approaches in Biological Activity Assessment

A variety of in vitro and in vivo methods are employed to evaluate the biological activity of this compound derivatives. These assays are essential for determining the cytotoxic potential, mechanism of action, and therapeutic promise of new compounds.

In vitro cytotoxicity assays are fundamental for the initial screening of anticancer compounds. alfacytology.comwisdomlib.org The most common methods include:

MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used for its reliability and applicability to a broad range of cell lines. nih.govyoutube.com

Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is used by the National Cancer Institute for its anticancer drug screening program. researchgate.net

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes. nih.gov

These assays provide an initial assessment of a compound's ability to kill or inhibit the growth of cancer cells. nih.gov To understand the specificity of an anticancer drug, co-culture systems containing both tumor and non-tumor cells can be used, allowing for the separate evaluation of the drug's effect on each cell type. youtube.com

For antidiabetic research, in vivo models are crucial. The oral glucose tolerance test is a standard method used to assess a compound's effect on blood glucose regulation in animal models, such as rats. researchgate.net

To elucidate the mechanism of action, further assays are necessary. Kinase inhibition assays are widely used to identify compounds that target specific protein kinases, which are often dysregulated in cancer. nih.gov Molecular docking and dynamics simulations provide computational insights into how a compound might bind to its target receptor. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological potential of this compound derivatives has been investigated through a variety of in vitro and in vivo models. These studies have revealed significant activity across several therapeutic areas, including inflammation, microbial infections, and metabolic disorders.

Anti-inflammatory and Antimicrobial Activities

A notable area of investigation has been the dual anti-inflammatory and antimicrobial properties of certain derivatives. For instance, three series of 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized and evaluated. nih.gov In vivo anti-inflammatory assessments showed that these compounds produced a significant reduction in inflammation, ranging from 56.4% to 93.5% after 6 hours in an animal model, comparable to the reference drugs indomethacin and celecoxib (B62257) which showed 96.6% and 94.7% reduction respectively. nih.gov

The in vitro evaluation of these indole derivatives against various bacterial strains also yielded promising results. nih.gov Specifically, hydrazone derivatives demonstrated high antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, with growth inhibition percentages ranging from 85.76% to 97.76%. nih.gov One compound, in particular, was identified as a potent antibacterial candidate against these strains. nih.gov

The mechanism for the anti-inflammatory action appears to be linked to the inhibition of cyclooxygenase (COX) enzymes. In vitro assays confirmed that these compounds are potent and highly selective inhibitors of COX-2, with IC₅₀ values ranging from 0.10 to 0.31 µM, while showing weak inhibition of the COX-1 isoform. nih.gov Similarly, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and showed a strong suppressive effect against COX-2 in in vitro experiments. frontiersin.org The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into established non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, indomethacin, and diclofenac has also been shown to maintain or enhance their anti-inflammatory activity in vivo. abcam.comacs.org

In Vitro and In Vivo Anti-inflammatory Activity of this compound Derivatives
Derivative ClassAssay TypeKey FindingsReference
2-(4-methylsulfonylphenyl) indole derivativesIn Vivo (Anti-inflammatory)56.4–93.5% reduction in inflammation after 6 hours. nih.gov
2-(4-methylsulfonylphenyl) indole derivativesIn Vitro (COX Inhibition)Potent and selective COX-2 inhibition (IC₅₀ = 0.10–0.31 µM). Weak COX-1 inhibition. nih.gov
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivativesIn Vitro (COX Inhibition)Strong suppressive effect against COX-2. frontiersin.org
NSAID-4-(methylsulfonyl)aniline conjugatesIn Vivo (Anti-inflammatory)Maintained or increased anti-inflammatory activity compared to parent NSAIDs. abcam.comacs.org
In Vitro Antimicrobial Activity of 2-(4-methylsulfonylphenyl) indole Derivatives
Derivative TypeBacterial StrainsActivityReference
Hydrazone derivatives (e.g., 7g, 7a, 7i)MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiHigh growth inhibition (85.76% to 97.76%). nih.gov
Oxime derivatives (e.g., 9a)A. baumanniiModerate growth inhibition (42.1%). nih.gov
Benzimidazole derivatives (8a–c)VariousWeak antibacterial activity. nih.gov

GPR119 Agonist Activity for Diabetes

Another significant area of research is the development of this compound derivatives as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. springernature.com GPR119 activation is known to promote insulin secretion and improve glucose homeostasis. nih.gove-dmj.org

A series of novel 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were designed and synthesized as small molecule GPR119 agonists. springernature.com In vitro cAMP assays demonstrated their potency, with the most promising compounds exhibiting EC₅₀ values of 25 nM and 75 nM. springernature.com Subsequent in vivo studies in normal mice using an oral glucose tolerance test (OGTT) showed that these compounds effectively decreased blood glucose excursion. springernature.com Furthermore, one of the lead compounds demonstrated a significant reduction in blood glucose levels in a type 2 diabetic mouse model. springernature.com These findings highlight the potential of this class of derivatives for further development as anti-diabetic agents. springernature.com

Pharmacological Evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives as GPR119 Agonists
CompoundAssay TypeResultKey OutcomeReference
Compound 19In Vitro cAMP AssayEC₅₀ = 75 nMPotent GPR119 agonistic activity. springernature.com
Compound 20In Vitro cAMP AssayEC₅₀ = 25 nMPotent GPR119 agonistic activity. springernature.com
Compounds 19 & 20In Vivo OGTT (Normal Mice)Effective decrease in blood glucose excursion.Demonstrated in vivo efficacy. springernature.com
Compound 19In Vivo OGTT (Diabetic Mice)Significant reduction in blood glucose level.Demonstrated efficacy in a disease model. springernature.com

Controlled Experimental Design for Reproducibility

To ensure the reliability and validity of pharmacological findings, a controlled experimental design is paramount. The reproducibility of data from studies on this compound derivatives relies on the implementation of standardized methodologies, appropriate controls, and transparent reporting.

For in vitro assays, such as the COX inhibition studies, a rigorous design includes several layers of controls. nih.gov This involves running experiments with negative controls (e.g., the vehicle like DMSO without the test compound), positive controls (known inhibitors like celecoxib or indomethacin), and enzyme controls to establish baseline activity. nih.govsigmaaldrich.com To ensure data accuracy, samples are typically assayed in duplicate or triplicate. nih.govcaymanchem.com The whole blood assay is considered a robust method as it closely mimics in vivo physiological conditions, minimizing artifacts that can arise from using isolated enzymes or cells. springernature.com

In the evaluation of GPR119 agonists, controlled designs are equally critical. Clinical trial designs, such as randomized, double-blind, placebo-controlled studies, represent the gold standard for evaluating efficacy and safety. nih.gov In preclinical animal models, a vehicle control group is essential for comparison. springernature.com For instance, in the oral glucose tolerance tests performed on mice, the effect of the test compounds was compared against a group receiving only the vehicle. springernature.com

In vivo anti-inflammatory studies, like the carrageenan-induced paw edema model in rats, also require stringent controls. abcam.comacs.org The effect of the test compounds is compared against both a negative control group (receiving propylene (B89431) glycol, the vehicle) and a positive control group (receiving a standard drug like diclofenac sodium). abcam.comacs.org This allows for a clear assessment of the compound's relative efficacy.

Furthermore, ensuring the reproducibility of scientific findings extends beyond the immediate experimental setup. Prospectively developing and registering study protocols, as well as using standardized checklists for assessing methodological reliability, are crucial steps. mdpi.com This practice ensures that experimental parameters are independently documented before the study begins, enhancing transparency and allowing for more accurate comparison and synthesis of results across different studies. mdpi.com The use of well-validated and widely accepted models, such as the Allium cepa assay for preliminary toxicity screening, also contributes to the generation of reliable and reproducible data. mdpi.com For antimicrobial susceptibility testing, adherence to standardized guidelines, such as those from EUCAST, and the use of reference strains and control wells are necessary to generate consistent and comparable results. frontiersin.org

Environmental Fate and Degradation Pathways of 2 Methyl 4 Methylsulfonyl Aniline

Biodegradation Processes and Microbial Metabolism

The breakdown of organic compounds by microorganisms is a critical process in the detoxification of contaminated environments. The structure of 2-Methyl-4-(methylsulfonyl)aniline, featuring a substituted aniline (B41778) ring, suggests that its biodegradability is influenced by the presence of both the methyl and methylsulfonyl groups.

While specific degradation pathways for this compound are not extensively documented, pathways for related compounds like aniline and 2-methylaniline have been studied. For instance, the aerobic degradation of aniline often proceeds through the formation of catechol, which is then subject to ring cleavage. researchgate.net Similarly, the degradation of 2-methylaniline by Rhodococcus rhodochrous strain CTM has been shown to proceed via 3-methylcatechol, which is then primarily metabolized through meta-cleavage.

For sulfonated aromatic compounds, the presence of the sulfonate group can render them more resistant to microbial degradation. The hydrophilic nature of the sulfonate group can impede transport across microbial cell membranes. However, many microorganisms have evolved enzymatic systems to cleave the carbon-sulfur bond in aromatic sulfonates, often as a means of obtaining sulfur for growth. This process, known as desulfonation, is typically an aerobic process catalyzed by oxygenases.

Based on these related pathways, a plausible microbial degradation pathway for this compound could involve initial enzymatic attack on the aromatic ring, potentially leading to hydroxylation and the formation of a substituted catechol. This would be followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates. The cleavage of the carbon-sulfur bond of the methylsulfonyl group is also a potential key step in its complete mineralization.

The cleavage of the carbon-sulfur bond is a crucial step in the degradation of organosulfur compounds. While C-S lyases are known to catalyze the dissociation of C-S bonds, their characterized roles are often in the metabolism of cysteine S-conjugates to release volatile thiols. In the context of sulfonated aromatics, the enzymatic machinery often involves monooxygenases. These enzymes work in conjunction with a reductase to catalytically break the stable C-SO3- bond. Many soil bacteria are capable of utilizing sulfonates as a sulfur source, indicating the widespread presence of these desulfonation enzyme systems. Genera such as Rhodococcus are well-known for their broad catabolic capabilities towards various aromatic compounds, including those with functional groups that are otherwise recalcitrant.

The rate of biodegradation of this compound in the environment is subject to a variety of factors that influence microbial activity and the bioavailability of the compound.

Key environmental factors include:

Temperature: Microbial metabolism and enzymatic activity are highly temperature-dependent, with optimal degradation rates occurring within a specific temperature range for the active microbial populations.

pH: The pH of the soil or water can affect both the microbial populations and the chemical form of the compound. For some related compounds like sulfonylurea herbicides, a decrease in soil pH has been shown to accelerate degradation. The optimal pH for aniline degradation by a bacterial consortium has been found to be 7.0.

Moisture: Adequate moisture is essential for microbial life and for the transport of nutrients and contaminants.

Nutrient Availability: The presence of other sources of carbon, nitrogen, and phosphorus can influence the rate of degradation. In some cases, the presence of an additional carbon source can support co-metabolism of the target compound.

Oxygen: Aerobic degradation pathways are generally more efficient for the complete mineralization of aromatic compounds. The availability of oxygen is therefore a critical factor in many environments. researchgate.net

Soil Type: The composition and organic matter content of soil can affect the bioavailability of the compound through adsorption and desorption processes.

Table 1: Influence of Environmental Factors on Microbial Degradation

Factor Influence on Biodegradation References
Temperature Affects microbial enzyme kinetics and growth rates. ,
pH Influences microbial community structure and the chemical speciation of the compound. ,
Moisture Essential for microbial activity and substrate transport.
Nutrients Can enhance microbial growth and co-metabolism.
Oxygen Aerobic conditions are often required for efficient degradation of aromatic rings. researchgate.net
Soil Type Affects bioavailability through adsorption/desorption.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes are non-biological and are driven by physical and chemical factors.

Photocatalytic degradation is a process that utilizes semiconductor photocatalysts and light to generate highly reactive oxygen species (ROS), such as hydroxyl radicals, which can break down organic pollutants. While specific studies on the photocatalytic degradation of this compound are not prominent, the general principles have been demonstrated for a wide range of aromatic compounds, including dyes and pesticides.

The efficiency of photocatalytic degradation is influenced by several factors:

Type and concentration of the photocatalyst.

Wavelength and intensity of the light source.

pH of the solution.

Presence of other substances that can act as scavengers of ROS.

For example, studies on other organic pollutants have shown that photocatalysis can lead to high degradation efficiencies, often following pseudo-first-order kinetics. The process typically involves the oxidation of the organic molecule, leading to the formation of intermediates and eventually, complete mineralization to carbon dioxide, water, and inorganic ions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound towards hydrolysis is an important factor in its environmental persistence, particularly in aqueous environments. The structure of this compound contains an aniline moiety, which can be susceptible to hydrolysis under certain conditions. For instance, some sulfonated polyanilines have been observed to undergo hydrolysis.

Metabolite Formation and Transformation Products in Environmental Compartments

Transformation products (TPs) of organic compounds can be formed through various biotic and abiotic processes in the environment. nih.gov Biotransformation, or metabolism, in living organisms is a key process, often involving oxidation, reduction, or hydrolysis reactions primarily aimed at increasing a compound's polarity to facilitate its elimination. nih.gov For aniline-based compounds, microbial degradation is a significant pathway.

While specific studies on the metabolites of this compound are not extensively detailed in publicly available literature, its degradation pathways can be inferred from research on structurally similar compounds. The degradation of substituted anilines typically involves enzymatic action that modifies the core structure.

Bacterial degradation of aniline and its derivatives often proceeds through the formation of catechol derivatives. researchgate.net For instance, the degradation of 2-methylaniline (o-toluidine) by Rhodococcus rhodochrous has been shown to proceed via the formation of 3-methylcatechol. nih.gov Similarly, microbial degradation of 2-methyl-6-ethylaniline, an intermediate of certain herbicides, can be oxidized to form hydroquinone (B1673460) and benzoquinone derivatives. nih.gov In the case of 2-chloro-4-nitroaniline, degradation by a Rhodococcus species is initiated by oxidative hydroxylation, leading to intermediates such as 4-Amino-3-chlorophenol and 6-chlorohydroxyquinol. plos.org

These examples suggest that the environmental transformation of this compound likely involves one or more of the following reactions:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring, a common initial step in aerobic degradation pathways catalyzed by monooxygenase or dioxygenase enzymes. nih.govplos.org

Oxidation of the Methyl Group: The methyl group attached to the aniline ring could be oxidized to a carboxylic acid group.

Deamination: Removal of the amino (-NH2) group, which can occur after initial hydroxylation. nih.gov

Based on these analogous pathways, potential transformation products of this compound could include hydroxylated intermediates and their corresponding catechols or quinones.

Table 1: Potential Transformation Products of this compound Based on Analogous Compounds

Parent Compound ClassObserved Intermediate/MetabolitePotential Analogous Metabolite for this compoundReference
2-Methylaniline3-MethylcatecholMethyl-sulfonyl-catechol derivative nih.gov
2-Methyl-6-ethylaniline2-methyl-6-ethyl-hydroquinoneMethyl-sulfonyl-hydroquinone derivative nih.gov
2-Chloro-4-nitroaniline4-Amino-3-chlorophenolHydroxylated this compound plos.org
Anilines (general)CatecholCatechol derivative researchgate.net

Environmental Persistence and Distribution Characteristics

The persistence of a chemical in the environment determines its potential for long-term exposure and transport. Characteristics such as stability to hydrolysis and photolysis, as well as its degradation half-life, are key indicators of persistence.

Direct data on the environmental persistence of this compound is limited. However, studies on analogous compounds provide valuable insights. For example, research on RPA 202248, a herbicidal degradation product that also contains a methylsulfonyl group attached to a benzene (B151609) ring, is particularly relevant. Laboratory studies indicated that RPA 202248 is stable against hydrolysis and photolysis in aqueous systems. researchgate.net An outdoor aquatic microcosm study further revealed that RPA 202248 degraded slowly, with a calculated half-life of 103 days. researchgate.net During this study, the residues of RPA 202248 remained predominantly in the aqueous phase, leading to the formation of 2-methylsulfonyl-4-trifluoromethylbenzoic acid, a more stable and persistent transformation product. researchgate.net

This suggests that this compound may exhibit similar characteristics:

Potential for Persistence: The methylsulfonyl group may contribute to the molecule's stability, potentially leading to a long half-life in aquatic environments.

Aqueous Phase Distribution: Like its analogue, it may tend to remain dissolved in the water column rather than strongly adsorbing to sediment.

Table 2: Environmental Persistence Characteristics of an Analogous Methylsulfonyl Compound

CompoundFindingImplication for this compoundReference
RPA 202248Stable to hydrolysis and photolysis in lab studies.May have low abiotic degradation rates in water. researchgate.net
Calculated half-life of 103 days in an aquatic microcosm.Suggests significant persistence in aquatic ecosystems. researchgate.net
Residues remained predominantly in the aqueous phase.Likely to be mobile in surface and ground water. researchgate.net

Ecotoxicological Assessment Methodologies

Ecotoxicological assessment aims to understand and predict the potential adverse effects of chemicals on ecosystems. This involves evaluating not only the parent compound but also its environmental transformation products (TPs), which can sometimes be more harmful or persistent. nih.gov A variety of methodologies are employed to simulate environmental transformation and identify TPs for a comprehensive risk assessment.

Simulation methods are crucial for generating data on potential TPs when environmental monitoring data is scarce. These laboratory-based approaches mimic natural and industrial processes. nih.gov The primary goal of these simulations is to facilitate the identification of TPs and understand their formation pathways. nih.gov

Key methodologies include:

Metabolism Studies: Using in vitro and in vivo models, such as liver microsomes or whole organisms, to simulate biotransformation processes and identify metabolites. nih.gov

Photochemical Methods: Employing controlled light sources to simulate the degradation of a compound by sunlight (photolysis) in water or on surfaces. nih.gov

Electrochemical Methods: Using electrochemical cells to simulate the oxidative processes that occur in metabolism and environmental degradation. This can be a rapid tool for predicting potential TPs. nih.gov

Fenton's Reagent: This solution generates hydroxyl radicals to simulate the advanced oxidation processes that can occur in water treatment or naturally in the environment. nih.gov

Underpinning all ecotoxicological assessments is the use of advanced analytical techniques. Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying the parent compound and its TPs in various environmental matrices like water and soil. mhlw.go.jpnih.gov The development of precise and sensitive analytical methods is a prerequisite for conducting accurate exposure and effects analysis. mhlw.go.jp

Table 3: Methodologies for Ecotoxicological Assessment

Methodology TypeDescriptionPurpose in AssessmentReference
Simulation Methods (General)Laboratory techniques to simulate natural and manmade transformation processes.To identify potential transformation products for risk evaluation. nih.gov
Analytical ChemistryTechniques like HPLC and GC used to detect and quantify chemical concentrations.To measure exposure levels in environmental samples and for use in toxicity testing. mhlw.go.jp, nih.gov
Photochemical SimulationUse of light to induce degradation of a compound.To assess persistence and identify photolysis products. nih.gov
Electrochemical SimulationUse of electrochemistry to mimic oxidative metabolism.To rapidly predict and generate potential metabolites. nih.gov

Toxicological Research into the Mechanisms of Action of 2 Methyl 4 Methylsulfonyl Aniline

Metabolic Activation and Detoxification Pathways

There is no specific information available in the reviewed literature detailing the metabolic activation and detoxification pathways of 2-Methyl-4-(methylsulfonyl)aniline. Research on structurally related aniline (B41778) compounds suggests potential pathways, but direct experimental evidence for this specific compound is absent.

For context, the metabolism of other aniline derivatives often involves Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions. For instance, studies on other anilines have shown that bioactivation can occur through oxidation of the aniline moiety. However, it is crucial to note that these are general pathways for related compounds and have not been specifically demonstrated for this compound.

Formation of Sulfenamide (B3320178) Cations and S-Conjugates

No studies were found that investigate the formation of sulfenamide cations or S-conjugates specifically from the metabolism of this compound. Research on other compounds with aniline structures has indicated the formation of reactive intermediates that can be trapped by glutathione (B108866) (GSH) to form S-conjugates, but this has not been documented for the target compound.

Cellular and Molecular Interactions Underlying Toxicological Responses

No dedicated research on the cellular and molecular interactions of this compound that underlie toxicological responses could be identified. The specific molecular targets and the cellular pathways affected by this compound have not been elucidated in the available scientific literature.

Predictive Toxicology and Structure-Toxicity Relationships

There is a lack of specific predictive toxicology studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, for this compound. While QSAR models exist for broader classes of aniline compounds, specific models and predictions for the toxicity of this compound are not present in the reviewed literature. Structure-toxicity relationship discussions for anilines often point to the potential for metabolic activation of the amino group as a key factor in their toxicity, but this has not been specifically investigated for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.